molecular formula C12H15BrOZn B14877211 4-(5-Hexen-1-oxy)phenylZinc bromide

4-(5-Hexen-1-oxy)phenylZinc bromide

Cat. No.: B14877211
M. Wt: 320.5 g/mol
InChI Key: RLFAZGXHCUZPRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. The presence of the phenylzinc bromide moiety makes it a valuable reagent in cross-coupling reactions, where it can form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to stabilize the organozinc compound. The general reaction scheme is as follows:

4-(5-Hexen-1-oxy)bromobenzene+Zn4-(5-Hexen-1-oxy)phenylzinc bromide\text{4-(5-Hexen-1-oxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-(5-Hexen-1-oxy)bromobenzene+Zn→4-(5-Hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity zinc and bromobenzene derivatives, along with controlled reaction conditions, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve halides or other electrophiles under mild conditions.

Major Products

    Oxidation: Phenols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(5-Hexen-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:

    Chemistry: It is a key reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Biology: It can be used to synthesize biologically active molecules.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetallation, where the zinc atom is replaced by another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylaminophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran

Uniqueness

4-(5-Hexen-1-oxy)phenylzinc bromide is unique due to the presence of the hexen-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful in the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);hex-5-enoxybenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,6-7,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1

InChI Key

RLFAZGXHCUZPRS-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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